ethyl 2-(4-iodophenoxy)propanoate
Overview
Description
Ethyl 2-(4-iodophenoxy)propanoate is an organic compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol . This compound is primarily used in research settings and is not intended for human use . It is a member of the aryloxyphenoxypropionate (AOPP) class of chemicals, which are known for their herbicidal activity.
Preparation Methods
The synthesis of ethyl 2-(4-iodophenoxy)propanoate typically involves the reaction of 4-iodophenol with ethyl 2-bromopropanoate in the presence of a base. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Ethyl 2-(4-iodophenoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Ethyl 2-(4-iodophenoxy)propanoate is used extensively in scientific research for studying structure-activity relationships within the AOPP class of chemicals. It serves as a valuable tool in the development of new herbicidal agents and in the investigation of the biochemical pathways involved in herbicide action. Additionally, it is used in the synthesis of more complex organic molecules and in the study of various organic reactions .
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodophenoxy)propanoate involves its interaction with specific molecular targets in plants, leading to the inhibition of essential biochemical pathways. The compound targets the acetyl-CoA carboxylase (ACC) enzyme, which is crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of fatty acids, leading to the death of the plant.
Comparison with Similar Compounds
Ethyl 2-(4-iodophenoxy)propanoate is similar to other compounds in the AOPP class, such as ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate (quizalofop-ethyl). it is unique due to the presence of the iodine atom, which can be exploited for further chemical modifications and for studying the effects of halogen substitution on biological activity. Other similar compounds include fluazifop-butyl and haloxyfop-methyl, which also belong to the AOPP class and exhibit herbicidal activity.
Properties
IUPAC Name |
ethyl 2-(4-iodophenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBODRNPEFIEIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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